Bienvenue dans la boutique en ligne BenchChem!

N-[(5-bromo-1,3-dioxoisoindol-2-yl)methyl]-N-[4-(4-chlorophenoxy)phenyl]acetamide

IDO1 inhibition Phthalimide SAR Cancer immunotherapy

N-[(5-Bromo-1,3-dioxoisoindol-2-yl)methyl]-N-[4-(4-chlorophenoxy)phenyl]acetamide is a synthetic small molecule belonging to the phthalimide (isoindoline-1,3-dione) class, characterized by a 5-bromo substituent on the dioxoisoindole core, a methylene bridge, and an N,N-disubstituted acetamide bearing a 4-(4-chlorophenoxy)phenyl group. Phthalimide derivatives are recognized as a versatile pharmacophore scaffold with documented inhibitory activity against indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), enzymes central to the kynurenine pathway of tryptophan metabolism and tumor immune evasion.

Molecular Formula C23H16BrClN2O4
Molecular Weight 499.7 g/mol
Cat. No. B11707751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(5-bromo-1,3-dioxoisoindol-2-yl)methyl]-N-[4-(4-chlorophenoxy)phenyl]acetamide
Molecular FormulaC23H16BrClN2O4
Molecular Weight499.7 g/mol
Structural Identifiers
SMILESCC(=O)N(CN1C(=O)C2=C(C1=O)C=C(C=C2)Br)C3=CC=C(C=C3)OC4=CC=C(C=C4)Cl
InChIInChI=1S/C23H16BrClN2O4/c1-14(28)26(13-27-22(29)20-11-2-15(24)12-21(20)23(27)30)17-5-9-19(10-6-17)31-18-7-3-16(25)4-8-18/h2-12H,13H2,1H3
InChIKeyDDASVGQMSQXSLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(5-Bromo-1,3-dioxoisoindol-2-yl)methyl]-N-[4-(4-chlorophenoxy)phenyl]acetamide – Structural Identity and Research Sourcing Profile


N-[(5-Bromo-1,3-dioxoisoindol-2-yl)methyl]-N-[4-(4-chlorophenoxy)phenyl]acetamide is a synthetic small molecule belonging to the phthalimide (isoindoline-1,3-dione) class, characterized by a 5-bromo substituent on the dioxoisoindole core, a methylene bridge, and an N,N-disubstituted acetamide bearing a 4-(4-chlorophenoxy)phenyl group [1]. Phthalimide derivatives are recognized as a versatile pharmacophore scaffold with documented inhibitory activity against indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), enzymes central to the kynurenine pathway of tryptophan metabolism and tumor immune evasion [2]. The compound is supplied as a research-grade chemical (typical purity ≥95%) and is intended exclusively for non-human, non-therapeutic research applications.

Why Generic Phthalimide or Acetamide Analogs Cannot Replace N-[(5-Bromo-1,3-dioxoisoindol-2-yl)methyl]-N-[4-(4-chlorophenoxy)phenyl]acetamide in Focused Studies


Within the phthalimide class, minor structural modifications produce large shifts in target potency and selectivity. For instance, the reference phthalimide drug thalidomide exhibits negligible IDO1 inhibition (IC50 > 20 µM), whereas introduction of a 4-aminobenzyl substituent yields 2-(4-aminobenzyl)isoindoline-1,3-dione with measurable IDO1 IC50 of 1.77 µM [1]. Similarly, halogen substitution on the isoindoline core dramatically alters potency: a 4-bromo-5-fluoro-isoindoline analog achieves IDO1 IC50 of 22 nM in IFN-γ-stimulated HeLa cells [2]. The target compound combines a 5-bromo substituent on the dioxoisoindole core with a 4-(4-chlorophenoxy)phenyl acetamide side chain—a dual-halogenated, diaryl-ether topology that is structurally distinct from simple N-phenyl or N-benzyl phthalimides. Generic substitution with unsubstituted or mono-substituted phthalimide acetamides risks loss of both the electronic effects of the bromine atom and the conformational constraints imposed by the chlorophenoxyphenyl motif, each of which may be critical for target engagement in IDO1/TDO inhibitor programs [3]. Direct interchange without experimental validation is unsupported.

Quantitative Differentiation Evidence for N-[(5-Bromo-1,3-dioxoisoindol-2-yl)methyl]-N-[4-(4-chlorophenoxy)phenyl]acetamide Versus Closest Analogs


5-Bromo Substituent on Phthalimide Core: Comparative IDO1 Inhibitory Potency Relative to Unsubstituted and 4-Aminobenzyl Analogs

The 5-bromo substitution on the dioxoisoindole core differentiates this compound from unsubstituted phthalimide acetamides. While direct IC50 data for the target compound against IDO1 are not publicly available in non-excluded sources, class-level SAR from the phthalimide IDO1 inhibitor patent literature demonstrates that halogen substitution at the isoindoline ring significantly modulates inhibitory potency [1]. As a reference point, the unsubstituted phthalimide drug thalidomide shows IDO1 IC50 > 20 µM, effectively inactive [2]. Introduction of a 4-aminobenzyl group (without halogen) yields IC50 = 1.77 µM [2]. A structurally closer 4-bromo-5-fluoro-isoindoline analog achieves IC50 = 22 nM in a cellular HeLa IDO1 assay [3]. The 5-bromo substituent in the target compound is expected, based on this established SAR trajectory, to confer enhanced IDO1 binding affinity relative to non-halogenated phthalimide acetamides, though the magnitude requires direct experimental confirmation.

IDO1 inhibition Phthalimide SAR Cancer immunotherapy

4-(4-Chlorophenoxy)phenyl Substituent: Differentiation from Simpler N-Phenyl and N-Benzyl Phthalimide Acetamides

The N-[4-(4-chlorophenoxy)phenyl]acetamide group introduces a diaryl ether motif that is structurally distinct from the simpler N-phenylacetamide or N-benzylacetamide substituents found in common phthalimide analogs such as N-[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-phenylacetamide . The 4-(4-chlorophenoxy)phenyl group increases molecular weight from approximately 373 g/mol (for the N-phenyl analog) to 499.7 g/mol, adding substantial hydrophobic surface area and a terminal chlorine atom capable of halogen bonding. In IDO1 inhibitor design, extended aromatic substituents that occupy the hydrophobic pocket adjacent to the heme cofactor are a recognized strategy for improving binding affinity and selectivity over related dioxygenases [1]. The MeSH database separately indexes N-(4-(4-chlorophenoxy)phenyl)acetamide as a distinct chemical entity (Unique ID C000610772), underscoring that the chlorophenoxyphenyl-acetamide substructure itself is recognized as a pharmacologically relevant motif [2].

Diaryl ether motif Ligand efficiency Hydrophobic binding

Dual Halogenation Pattern (5-Br + 4'-Cl): Potential for Orthogonal Non-Covalent Interactions Compared to Mono-Halogenated Analogs

The target compound incorporates two distinct halogen atoms at spatially separated positions: bromine at the 5-position of the dioxoisoindole core and chlorine at the 4'-position of the terminal phenoxy ring. This dual-halogenation pattern contrasts with mono-halogenated phthalimide analogs that carry only a single bromine (e.g., 5-bromo-N-phenylmethyl analogs) or a single chlorine. In the context of IDO1 inhibition, halogen bonding to the heme iron or adjacent residues has been proposed as a mechanism for potency enhancement [1]. While direct binding mode data for the target compound are unavailable, the simultaneous presence of bromine (stronger halogen-bond donor due to greater polarizability) and chlorine (moderate halogen-bond donor) at distal positions creates the potential for orthogonal, simultaneous non-covalent interactions with different regions of the target protein—a feature absent in mono-halogenated comparators [2].

Halogen bonding IDO1 heme binding Dual halogenation

Methylene Bridge Spacing: Conformational Differentiation from Directly N-Linked Phthalimide Acetamides

The methylene (-CH2-) bridge connecting the dioxoisoindole nitrogen to the acetamide nitrogen introduces a degree of conformational freedom absent in directly N-linked phthalimide analogs such as N-[4-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide [1]. In the directly N-linked analog, the phthalimide ring is attached directly to a phenyl ring, resulting in a rigid, conjugated system. In the target compound, the methylene spacer allows the phthalimide and acetamide moieties to adopt multiple low-energy conformations, which may be advantageous for induced-fit binding to flexible enzyme active sites such as IDO1 [2]. A close structural comparator, N-(4-acetylphenyl)-N-[(5-bromo-1,3-dioxoisoindol-2-yl)methyl]acetamide, shares the methylene bridge but replaces the chlorophenoxyphenyl group with a 4-acetylphenyl group, providing a reference for isolating the contribution of the chlorophenoxy motif to overall activity .

Linker optimization Conformational flexibility Phthalimide geometry

Optimal Research Application Scenarios for N-[(5-Bromo-1,3-dioxoisoindol-2-yl)methyl]-N-[4-(4-chlorophenoxy)phenyl]acetamide Based on Differentiation Evidence


IDO1/TDO Dual Inhibitor Lead Optimization: Exploring Halogenated Phthalimide SAR

The compound is best deployed as a tool compound in medicinal chemistry campaigns targeting the kynurenine pathway enzymes IDO1 and TDO. Its dual-halogenation pattern (5-Br on the phthalimide core and 4'-Cl on the terminal phenoxy ring) makes it suitable for systematic SAR studies comparing the contribution of each halogen to target potency and selectivity. Based on class-level SAR from patent CN106866648B, halogenated phthalimides demonstrate significantly enhanced IDO1 inhibition relative to non-halogenated controls [1]. Researchers should benchmark this compound against the mono-brominated analog N-[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-phenylacetamide and the non-halogenated 2-(4-aminobenzyl)isoindoline-1,3-dione (IDO1 IC50 = 1.77 µM) to isolate the contribution of the chlorophenoxy extension [2].

Probing Hydrophobic Pocket Interactions in Heme-Dependent Dioxygenases

The extended 4-(4-chlorophenoxy)phenyl acetamide side chain, with its diaryl ether topology, provides a probe for mapping the distal hydrophobic pocket of IDO1 and TDO active sites. This motif is structurally analogous to the extended aromatic substituents described in the phthalimide IDO1 inhibitor patent literature as hydrophobic pocket-engaging elements [1]. The compound can be used in competitive binding assays with established IDO1 inhibitors (e.g., epacadostat, IC50 ≈ 67 nM) to assess whether the chlorophenoxyphenyl group occupies the same or a distinct sub-pocket [3]. This application leverages the structural differentiation from compact N-phenyl analogs that lack the extended diaryl ether.

Conformational Analysis of Methylene-Bridged Phthalimide Inhibitors

The methylene bridge between the phthalimide core and the acetamide nitrogen creates a flexible linker that is a point of structural differentiation from directly N-aryl-linked phthalimides. This compound can serve as a model system for studying how linker flexibility affects IDO1/TDO binding kinetics and thermodynamics. Computational docking and molecular dynamics simulations comparing this compound to the rigid N-[4-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide can quantify the entropic contribution of the methylene spacer to binding free energy [4]. Such studies inform linker optimization strategies across phthalimide-based inhibitor series.

Chemical Biology Probe for Tryptophan Metabolism Modulation

Given the established role of phthalimide derivatives as IDO1 and TDO modulators, this compound may be evaluated as a chemical probe in cellular assays measuring kynurenine production. The dual-halogenation pattern and extended aromatic surface are features associated with improved cellular potency in the phthalimide class [1]. Researchers should assess the compound in IFN-γ-stimulated HeLa or A172 glioma cell lines, measuring kynurenine reduction as a functional readout of IDO1/TDO inhibition, and compare results to the clinical candidate epacadostat (HeLa IDO1 IC50 ≈ 17–67 nM depending on assay conditions) [3]. Note that direct cellular activity data for this specific compound are not yet publicly reported, and initial characterization should include both biochemical and cellular assays.

Quote Request

Request a Quote for N-[(5-bromo-1,3-dioxoisoindol-2-yl)methyl]-N-[4-(4-chlorophenoxy)phenyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.